REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[O:6][C:7]([NH:10][CH:11]=[C:12]2[C:17](=[O:18])OC(C)(C)OC2=O)=[CH:8][CH:9]=1)=[O:4]>C1C=CC(C2C=CC=CC=2)=CC=1.C1C=CC(OC2C=CC=CC=2)=CC=1>[CH3:1][O:2][C:3]([C:5]1[O:6][C:7]2[NH:10][CH:11]=[CH:12][C:17](=[O:18])[C:8]=2[CH:9]=1)=[O:4] |f:1.2|
|
Name
|
5-[(2,2-dimethyl-4,6-dioxo-[1.3]dioxan-5-ylidenemethyl)amino]furan-2-carboxylic acid methyl ester
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Quantity
|
4 g
|
Type
|
reactant
|
Smiles
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COC(=O)C=1OC(=CC1)NC=C1C(OC(OC1=O)(C)C)=O
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Name
|
|
Quantity
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30 mL
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Type
|
solvent
|
Smiles
|
C1=CC=C(C=C1)C2=CC=CC=C2.C1=CC=C(C=C1)OC2=CC=CC=C2
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Control Type
|
UNSPECIFIED
|
Setpoint
|
200 °C
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Type
|
CUSTOM
|
Details
|
stirred at 200° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the mixture was heated
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Type
|
TEMPERATURE
|
Details
|
After cooling
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Type
|
FILTRATION
|
Details
|
the precipitated crystals were filtered out
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Type
|
WASH
|
Details
|
washed with diethyl ether
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC2=C(NC=CC2=O)O1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: CALCULATEDPERCENTYIELD | 76.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |